ethyltributyltin

Übersicht

Beschreibung

ethyltributyltin is an organotin compound with the chemical formula C14H30Sn. It is a member of the organotin hydrides, which are characterized by the presence of tin-hydrogen bonds. This compound is of interest due to its applications in organic synthesis and its role as a reducing agent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ethyltributyltin can be synthesized through the reduction of tributyltin chloride with lithium aluminium hydride. The reaction typically involves the following steps:

- Dissolve tributyltin chloride in an organic solvent such as tetrahydrofuran.

- Add lithium aluminium hydride to the solution under an inert atmosphere.

- Allow the reaction to proceed at room temperature, resulting in the formation of stannane, tributylethyl-.

Industrial Production Methods

Industrial production of stannane, tributylethyl- often involves the distillation of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. This method yields the hydride as a distillable liquid, which can be further purified if necessary .

Analyse Chemischer Reaktionen

Types of Reactions

ethyltributyltin undergoes several types of chemical reactions, including:

Reduction: It acts as a reducing agent in organic synthesis, converting organic halides to hydrocarbons.

Substitution: It can participate in substitution reactions where the tin-hydrogen bond is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reagents include azobisisobutyronitrile (AIBN) or light irradiation to initiate radical chain reactions.

Substitution: Reagents such as Grignard reagents or organolithium compounds are often used.

Major Products Formed

Reduction: The major products are hydrocarbons formed by the replacement of halides.

Substitution: The products depend on the substituents introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyltributyltin is primarily utilized as a reducing agent in organic synthesis. It effectively reduces organic halides to hydrocarbons, facilitating the formation of complex organic molecules. Its unique structure allows for selective reactivity, making it advantageous in synthetic pathways where other reagents may be less effective.

Key Reactions:

- Reduction Reactions: Converts halides into alkanes.

- Substitution Reactions: Participates in reactions where the tin-hydrogen bond is replaced by other functional groups.

Medicinal Chemistry

Recent studies have explored the potential of this compound in medicinal chemistry for developing new therapeutic agents. Its ability to form stannyl radicals allows it to engage in radical chain reactions, which are crucial for synthesizing pharmaceutical compounds.

Case Study:

- Research has indicated that organotin compounds, including ETBT, exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer treatment.

Industrial Applications

In industrial settings, this compound is used in the production of various chemicals and materials. Its role as a reducing agent is pivotal in synthesizing polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of stannane, tributylethyl- involves the formation of stannyl radicals. These radicals can participate in radical chain reactions, where they abstract hydrogen atoms from other molecules, propagating the reaction. The weak tin-hydrogen bond in stannane, tributylethyl- facilitates these radical reactions, making it an effective reducing agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tributyltin hydride: Another organotin hydride with similar reducing properties.

Trimethyltin chloride: An organotin compound used in different applications but with similar chemical behavior.

Triphenyltin hydride: Used in organic synthesis with similar reactivity.

Uniqueness

ethyltributyltin is unique due to its specific combination of butyl and ethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in certain synthetic applications where other organotin hydrides may not be as effective .

Biologische Aktivität

Ethyltributyltin (ETBT) is an organotin compound that has garnered attention due to its diverse biological activities and potential environmental implications. This article provides a comprehensive overview of ETBT's biological activity, including its mechanism of action, toxicity, and relevant case studies.

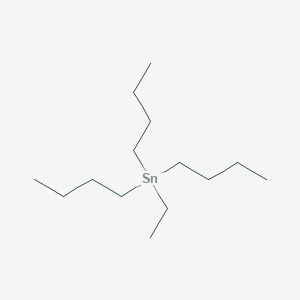

Chemical Structure and Properties

This compound is characterized by the presence of a tin atom bonded to three butyl groups and one ethyl group. Its chemical formula is CHSn. The structure can be represented as follows:

ETBT exhibits biological activity primarily through its interaction with cellular membranes and proteins. The compound can disrupt cellular processes by:

- Modulating Enzyme Activity : ETBT has been shown to inhibit certain enzymes, affecting metabolic pathways.

- Interfering with Cell Signaling : The compound can alter signaling pathways, leading to changes in cellular responses.

Biological Activity and Toxicity

Research indicates that ETBT possesses various biological effects, including:

- Antimicrobial Properties : ETBT has demonstrated activity against a range of bacteria and fungi, making it a candidate for antimicrobial applications.

- Endocrine Disruption : Studies have indicated that ETBT can act as an endocrine disruptor, affecting hormone signaling pathways in wildlife and potentially humans.

Toxicological Profile

The toxicological effects of ETBT have been documented in several studies. Key findings include:

- Acute Toxicity : ETBT exhibits high acute toxicity in aquatic organisms, with LC50 values indicating significant lethality at low concentrations.

- Chronic Effects : Long-term exposure has been linked to developmental and reproductive toxicity in various species.

Case Study 1: Aquatic Toxicity

A study investigated the effects of ETBT on freshwater fish species. The results showed that exposure to sub-lethal concentrations led to impaired growth and reproductive success. The study highlighted the need for regulatory measures to limit ETBT in aquatic environments.

| Parameter | Control Group | ETBT Exposure Group |

|---|---|---|

| Growth Rate (g/day) | 0.5 | 0.2 |

| Reproductive Success (%) | 80 | 40 |

Case Study 2: Endocrine Disruption

Another study focused on the endocrine-disrupting effects of ETBT in amphibians. The findings revealed altered hormone levels, which correlated with developmental abnormalities.

| Hormone Level (pg/mL) | Control Group | ETBT Exposure Group |

|---|---|---|

| Estradiol | 50 | 20 |

| Testosterone | 30 | 10 |

Research Findings

Recent literature reviews have consolidated findings on the biological activity of ETBT. Key insights include:

- Structure-Activity Relationships (SAR) : Research indicates that modifications to the butyl groups can enhance or reduce biological activity, suggesting avenues for developing safer alternatives.

- Environmental Persistence : ETBT is persistent in the environment, raising concerns about bioaccumulation and long-term ecological impacts.

Eigenschaften

IUPAC Name |

tributyl(ethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H5.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWDFOEIDECNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073422 | |

| Record name | Stannane, tributylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19411-60-0 | |

| Record name | Stannane, tributylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019411600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tributylethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tributylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributylethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.